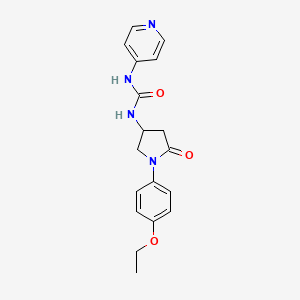
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrrolidinone ring : A five-membered ring containing a nitrogen atom.
- Ethoxyphenyl group : A phenyl ring substituted with an ethoxy group.
- Pyridine moiety : A six-membered aromatic ring containing one nitrogen atom.
The molecular formula is C17H20N4O3, with a molecular weight of approximately 360.43 g/mol. Its purity is typically around 95%.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Pyrrolidinone Ring : Achieved through cyclization reactions under acidic or basic conditions.
- Introduction of the Ethoxyphenyl Group : Typically involves electrophilic aromatic substitution.
- Attachment of the Urea Moiety : Formed by reacting an isocyanate with an amine.
Anticancer Properties
Research indicates that derivatives of this compound may exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related series of compounds demonstrated potent inhibitory effects on A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines, with IC50 values ranging from 2.39 to 3.90 μM, comparable to established anticancer drugs like sorafenib .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |
| HCT-116 | 3.90 ± 0.33 | |
| Sorafenib | A549 | 2.12 ± 0.18 |
| HCT-116 | 2.25 ± 0.71 |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors. The urea structure and pyridine ring can act as hydrogen bond donors, facilitating binding to target proteins involved in cancer proliferation pathways .
Anti-inflammatory Activity
In addition to anticancer properties, compounds related to this structure have shown anti-inflammatory effects. For example, some derivatives exhibited up to 70% inhibition in inflammatory models compared to standard drugs like ibuprofen, which showed 86% inhibition .
Case Studies
Recent studies have highlighted the potential of urea-based compounds in treating various diseases:
- Study on Antiproliferative Activity : A series of urea derivatives were synthesized and tested for their activity against multiple cancer cell lines, revealing significant potential as new anticancer agents .
- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory activity of similar urea compounds, demonstrating promising results that warrant further investigation into their therapeutic applications .
Propriétés
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-2-25-16-5-3-15(4-6-16)22-12-14(11-17(22)23)21-18(24)20-13-7-9-19-10-8-13/h3-10,14H,2,11-12H2,1H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYNIVZITBANCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














